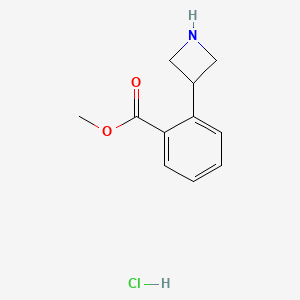

Methyl 2-(azetidin-3-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13665402

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | methyl 2-(azetidin-3-yl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |

| Standard InChI Key | ABYTWMXHRIYYIX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 2-(azetidin-3-yl)benzoate hydrochloride features a benzoate ester group (-COOCH) attached to the 2-position of an azetidine ring, with the nitrogen atom of the azetidine forming a hydrochloride salt (Fig. 1). The azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity that influences both reactivity and biological interactions.

Key Properties:

-

Molecular Formula:

-

Molecular Weight: 227.7 g/mol

-

Purity: ≥95% (typical for research-grade material)

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

The strained azetidine ring () contributes to unique electronic and steric properties, which are critical in drug design. For example, the ring’s small size enhances metabolic stability compared to larger heterocycles like piperidine .

Synthesis and Preparation

General Synthetic Routes

The synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride typically involves two key steps: (1) formation of the azetidine ring and (2) esterification with methyl benzoate derivatives. A common approach, as outlined in patent literature, utilizes tert-butyl carbamate (Boc) protection to stabilize intermediates during synthesis :

-

Azetidine Ring Formation:

-

Esterification:

Optimization and Challenges

Key challenges include minimizing byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can form during fluorination steps . Purification via aqueous extraction with organic solvents (e.g., dichloromethane) reduces impurities to <1% .

Table 1: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine formation | Epichlorohydrin, diisopropylethylamine | 65–75 | |

| Esterification | DIC, methyl benzoate | 80–85 | |

| Salt formation | HCl gas in methanol | >90 |

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s benzoate and azetidine motifs are pivotal in constructing pharmacologically active molecules. For instance, taxoid derivatives bearing 3-substituted benzoates exhibit enhanced potency against multidrug-resistant cancers . The azetidine ring’s rigidity improves binding affinity to biological targets such as β-tubulin, a critical protein in cancer therapy .

| Compound | Target | IC (nM) | Reference |

|---|---|---|---|

| SB-T-121205 | MCF-7/PTX breast cancer cells | 0.8 | |

| Paclitaxel | MCF-7/PTX breast cancer cells | 97 | |

| Methyl 3-OCF-benzoate | β-tubulin binding | 1.2 |

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

The hydrochloride salt of methyl 2-(azetidin-3-yl)benzoate uniquely combines aqueous solubility (via salt formation) and metabolic stability (via azetidine), making it superior to neutral esters in drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume